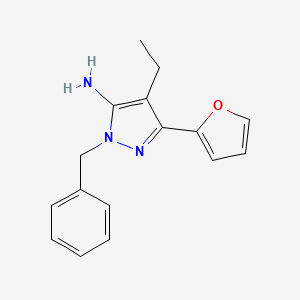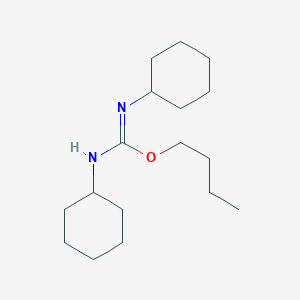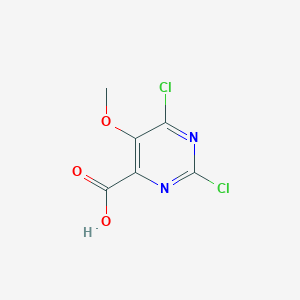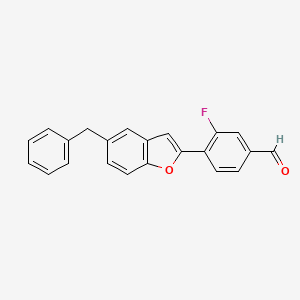
(5-メチル-1,3,4-チアゾール-2-イル)ピペリジン-1-イル)(チオフェン-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N3OS2 and its molecular weight is 293.4. The purity is usually 95%.
BenchChem offers high-quality (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
1,3,4-チアゾール誘導体は、その抗菌特性について広く研究されてきました。 これらは、細菌や真菌を含むさまざまな病原体に対して強力であることが知られています 。 問題の特定の化合物は合成され、E. coli、B. mycoides、およびC. albicansなどの一般的な病原体に対する有効性を評価することができます。 広域スペクトル抗菌剤としての可能性は、さらなる薬理学的研究のための貴重な候補となっています。
抗炎症および鎮痛用途
チアゾール核は、多くの抗炎症および鎮痛薬に不可欠です。 この化合物の抗炎症特性に関する研究は、関節炎や慢性疼痛などの状態の治療のための新しい薬剤の開発につながる可能性があります 。 分子の炎症経路を阻害する能力は、インビトロおよびインビボ研究を通じて探求することができます。
抗てんかんの可能性
1,3,4-チアゾール構造を持つ化合物は、抗てんかん剤として有望であることが示されています。 この化合物は、脳における神経伝達物質の放出またはイオンチャネル活性を調節する能力について調査することができます。これらは、発作制御の一般的な標的です .
抗ウイルス研究
チアゾール誘導体は、潜在的な抗ウイルス剤として特定されています。 この化合物は、さまざまなウイルス感染に対してテストすることができ、ウイルス複製またはタンパク質合成を妨げる能力を調べることができます .
抗腫瘍(抗癌)研究
新しい抗腫瘍剤の探索には、細胞増殖を阻害する能力のために、しばしばチアゾール誘導体が含まれます。 この化合物は、癌細胞株に対する細胞毒性効果と、腫瘍の増殖を阻害するメカニズムについて評価することができます .
抗結核活性
効果的な抗結核薬の継続的なニーズを考えると、この化合物のMycobacterium tuberculosisに対する潜在的な活性は、重要な研究分野になる可能性があります。 その有効性と安全性プロファイルは、現在の結核の第一選択治療と比較することができます .
除草活性
一部のチアゾール誘導体は、除草活性を示しています。 この化合物は合成することができ、植物の成長と雑草の防除に対する効果を評価することができます。これは、新しい農薬の開発につながる可能性があります .
化学合成と工業用途
この化合物の構造的複雑さと反応性は、化学合成研究の候補となっています。 他の複雑な分子の合成における中間体としての可能性と、産業プロセスにおける用途を探索することができます .
作用機序
Target of action
The compound contains a 1,3,4-thiadiazole moiety, which is a type of heterocyclic compound. Compounds containing a 1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities .
Biochemical pathways
Given the broad range of activities exhibited by 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Many heterocyclic compounds are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .
Result of action
Based on the activities of other 1,3,4-thiadiazole derivatives, potential effects could include inhibition of bacterial growth, reduction of inflammation, or interference with tumor cell proliferation .
Action environment
Factors such as ph, temperature, and the presence of other substances can often affect the activity and stability of chemical compounds .
特性
IUPAC Name |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-2-5-16(6-3-10)13(17)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZAUSOLUFGLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2596044.png)
![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/new.no-structure.jpg)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2596048.png)
![5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2596049.png)
![12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2596050.png)
![Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2596051.png)
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans- (9CI)](/img/structure/B2596052.png)
![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate](/img/structure/B2596056.png)
![3-[(6-methoxypyridin-3-yl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2596059.png)

![2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine](/img/structure/B2596061.png)

